molecular formula C5H10N2O3 B559562 D-glutamine CAS No. 5959-95-5

D-glutamine

Cat. No. B559562
CAS RN: 5959-95-5
M. Wt: 146.14 g/mol
InChI Key: ZDXPYRJPNDTMRX-GSVOUGTGSA-N
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Description

D-glutamine is a D-type stereoisomer of glutamine, which is involved in many metabolic processes . It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .


Synthesis Analysis

D-glutamine can be synthesized by enzymatic means or can be found in cheeses, wine, and vinegars . A recent study provided a new perspective on mitochondrial glutamine metabolism, offering mechanistic insights into metabolic adaptation during tumor hypoxia, the emergence of drug resistance, and glutaminolysis-induced metabolic reprogramming .


Molecular Structure Analysis

The molecular formula of D-glutamine is C5H10N2O3 . The chemical structure of glutamine is widely distributed in plants .


Chemical Reactions Analysis

Glutamine forms the central metabolite in amino acid transamination via a-ketoglutarate and glutamic acid . This amino acid is metabolized by different enzymes, such as glutaminase, present in the liver, and glutamine synthetase, present in skeletal muscle .


Physical And Chemical Properties Analysis

D-glutamine appears as a white powder . Its melting point is 184-185 °C . It is soluble in water at 35 g/L (20 °C) .

Scientific Research Applications

  • Nutritional and Physiological Restoration in Burn Patients : D-glutamine is used as an adjuvant therapy for nutritional and physiological restoration in large burn patients. It has been shown to improve immune response, modulate inflammatory response, and reduce infectious complications, potentially lowering hospitalization costs. Further research is needed for more comprehensive benefits (Mercês & Buchmann, 2021).

  • Role in Clinical Nutrition : The foundational work of Hans Adolf Krebs in glutamine metabolism has led to its use in clinical nutrition. Glutamine is a preferred respiratory fuel for rapidly proliferating cells, regulates acid-base balance, and is a precursor for nucleic acids and proteins. It is particularly beneficial in critically ill patients, where it becomes a conditionally essential amino acid (Malcolm, 2014).

  • Importance in Gastrointestinal Tract Health : Glutamine has trophic and cytoprotective effects on the mucosal cells of the small bowel and colon. It is used in specialized nutrition support in selected gastrointestinal disorders, demonstrating both safety and efficacy in these patient groups (Ziegler, Bazargan, Leader, & Martindale, 2000).

  • Use in Cancer Treatment : Glutamine plays a role in cancer cell metabolism, redox homeostasis, and macromolecular synthesis. It supports tumor cell anabolism and other biological functions, making it a target for cancer therapy. Recent research has focused on exploiting tumor cell glutamine dependence for therapeutic purposes (Hensley, Wasti, & Deberardinis, 2013).

  • Effects on Immune Function and Metabolism : Glutamine supports immune cell functions such as lymphocyte proliferation, macrophage activities, and neutrophil bacterial killing. It plays a crucial role in the metabolism of key organs, influencing the immune system. Supplementation is recommended in catabolic/hypercatabolic situations, though the exact guidelines for supplementation are yet to be fully established (Cruzat, Macedo Rogero, Keane, Curi, & Newsholme, 2018).

  • Applications in Sports Nutrition : In sports nutrition, glutamine is valued for its immunomodulatory role and potential anti-fatigue effects. It aids in glycogen synthesis and reduces ammonia accumulation, although its impact on physical performance requires further investigation (Coqueiro, Rogero, & Tirapegui, 2019).

  • Influence on Gut Microbiota : Glutamine plays a significant role in gut microbiota and immunity, affecting gut microbiota through various mechanisms. It has potential applications in managing obesity, bacterial translocation, cytokine profiles, and side effects during post-chemotherapy and constipation periods (Perna et al., 2019).

Safety And Hazards

D-glutamine may cause respiratory irritation, serious eye irritation, and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The ability to monitor and model the glutamine metabolic pathways are highlighted . In the future, label-free Raman microspectroscopy along with kinetic models trained by the biochemical assays, might enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway .

properties

IUPAC Name

(2R)-2,5-diamino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046345
Record name D-Glutamine
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Glutamine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-glutamine

CAS RN

5959-95-5
Record name D-Glutamine
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Record name Glutamine, D-
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Record name D-Glutamine
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Record name D-Glutamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-4-carbamoylbutanoic acid
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Record name D-GLUTAMINE
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Record name D-Glutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,970
Citations
L Levintow, A Meister - Journal of the American Chemical Society, 1953 - ACS Publications
… 12 The D-glutamine formed enzymatically was isolated in crystalline form ([a] 26o—6.5), and was identified by paper chromatography, and by its failure to yield carbon dioxide with Cl. …
Number of citations: 70 pubs.acs.org
M Murnin, A Kumar, G di Li, M Brown… - Journal of …, 2000 - Springer
… Furthermore, both L- and D-glutamine equivalently reduced … malignant colonocytes each metabolized D-glutamine to L-… -specific variations in D-glutamine metabolism might facilitate …
Number of citations: 40 link.springer.com
Q Du, X Zhang, X Pan, H Zhang, YS Yang, J Liu… - Journal of Molecular …, 2020 - Elsevier
… The left D-glutamine was obtained by isoelectric point … for the synthesis of D-glutamine in industrial productions. … the synthesis of D-glutamine in industrial productions. Image 1 …
Number of citations: 1 www.sciencedirect.com
T Gobor, G Corol, LEN Ferreira, AUM Rymovicz… - Journal of …, 2011 - Elsevier
… This study evaluated the effectiveness of d-glutamine, a plerotic substrate of tricarboxilic acid cycle (… Results showed that d-glutamine 50 mM (for P. aeruginosa, K. pneumoniae, and S. …
Number of citations: 19 www.sciencedirect.com
J Zouine, I El Hadrami - Scientia horticulturae, 2007 - Elsevier
The proliferation of embryogenic suspension culture in two cultivars (Jihel and Bousthami Noir) of Phoenix dactylifera L. was tested on liquid media with or without 2,4-d and with …
Number of citations: 95 www.sciencedirect.com
X Fu, Y Shang, S Chen, LM Dedkova, SM Hecht - Organic Letters, 2023 - ACS Publications
… Accordingly, esterification of N-pentenoylated d-asparagine (1e) and d-glutamine (1f), as … As shown in Scheme 3, this was accomplished in analogy with the synthesis of d-glutamine …
Number of citations: 5 pubs.acs.org
AS Dutta, N Anand, K Kar - Journal of Medicinal Chemistry, 1966 - ACS Publications
… Xone of these analogs antagonized the activity of oxytocin; indeed D-glutamine- and o-asparagine-oxytocin potentiated the action of oxytocin. These results would scent …
Number of citations: 12 pubs.acs.org
E Puig, M Garcia-Viloca… - Journal of chemical …, 2005 - ACS Publications
… (d-glutamine or d-glutamate)−enzyme interactions can exist, making several binding modes possible. When the ligand is d-glutamine… the α-carbon of d-glutamine is quite far from the two …
Number of citations: 9 pubs.acs.org
J Melville - Biochemical Journal, 1935 - ncbi.nlm.nih.gov
… Mild hydrolysis removed the ester group and theresulting N-benzylcarbonato-dglutamine was catalytically reduced to d-glutamine. Experimental details of this synthesis are omitted, as …
Number of citations: 112 www.ncbi.nlm.nih.gov
DV Pow, DK Crook - Neuroscience, 1996 - Elsevier
… for D-glutamine revealed the presence of D-glutamine in somata … This D-glutamine is then exported from the glial cells and … The localization of D-glutamine in neurorml somata confirms …
Number of citations: 131 www.sciencedirect.com

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